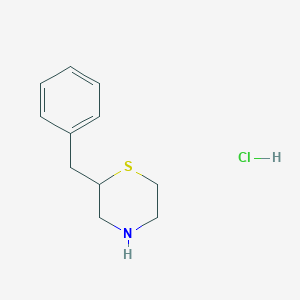
3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol is an organic compound featuring a cyclobutane ring substituted with an aminomethyl group and a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the p-Tolyl Group: This step might involve Friedel-Crafts alkylation using p-tolyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the aminomethyl group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogenating agents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol would depend on its specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol might confer unique steric and electronic properties, affecting its reactivity and interactions compared to similar compounds.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3 |
InChI 键 |
SGYLTXQZLWGPPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CC(C2)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
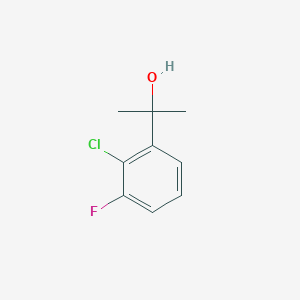
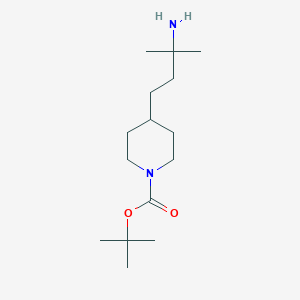
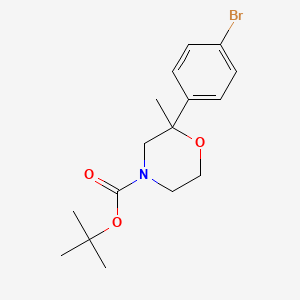
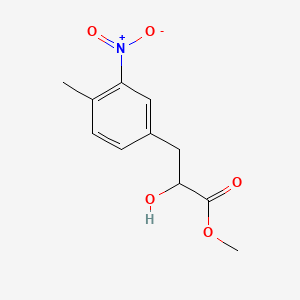
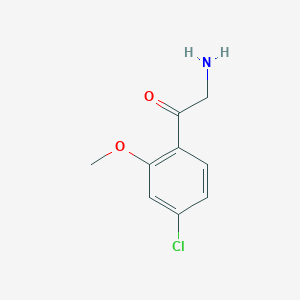

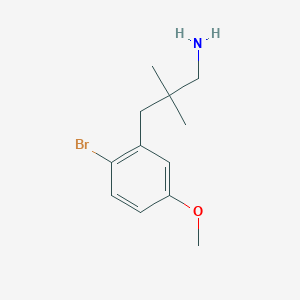
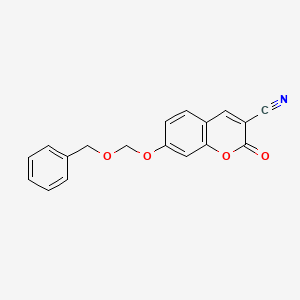
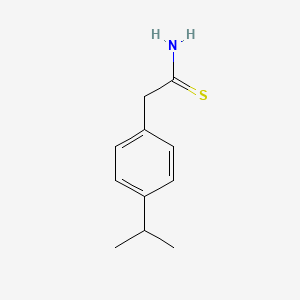
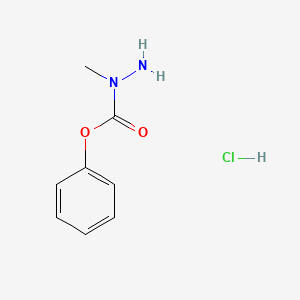
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
